An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Arachidate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arachidate (B1238690), the sodium salt of arachidic acid (eicosanoic acid), is a saturated fatty acid salt with the chemical formula C₂₀H₃₉NaO₂. As a long-chain carboxylate, it exhibits surfactant properties and holds potential for various applications in research and industry, including in the formulation of drug delivery systems, cosmetics, and as a research tool in the study of lipid membranes and surface phenomena. This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium arachidate, detailed experimental protocols for their characterization, and insights into its potential biological relevance.
Physical and Chemical Properties
The physical and chemical characteristics of sodium arachidate are summarized below. It is important to note that while some data is available for sodium arachidate directly, other properties are inferred from its parent compound, arachidic acid.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | Sodium icosanoate | |
| Synonyms | Sodium arachate, Eicosanoic acid sodium salt | [1][2] |
| CAS Number | 13257-34-6 | [1][2][3] |
| Molecular Formula | C₂₀H₃₉NaO₂ | [1][2] |
| Molecular Weight | 334.5 g/mol (Computed) | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | >99% (Commercially available) | [2] |
| Topological Polar Surface Area | 40.1 Ų (Computed) | [1] |
| Heavy Atom Count | 23 (Computed) | [1] |
| Complexity | 232 (Computed) | [1] |
Experimentally Derived and Estimated Physical Properties
| Property | Value | Notes |
| Melting Point | No specific data for sodium arachidate. Arachidic acid melts at 75.4 °C. | The melting point of the salt is expected to be significantly higher than the parent acid.[4] |
| Density | No specific data available for solid sodium arachidate. | |
| pKa | ~4.95 (for Arachidic Acid) | This value for the parent carboxylic acid indicates that sodium arachidate will be fully ionized in neutral aqueous solutions. |
| Solubility | Sparingly soluble in water. Soluble in ethanol (B145695) (1.5 mg/mL) and a 1:5 solution of Ethanol:PBS (pH 7.2) (0.5 mg/mL). | [5] |
| Critical Micelle Concentration (CMC) | No specific data available for sodium arachidate. | The CMC is a key parameter for its surfactant properties and is dependent on temperature and ionic strength. |
| Surface Tension | No specific data available for sodium arachidate solutions. | As a surfactant, it is expected to lower the surface tension of water. |
Chemical Reactivity
Synthesis of Sodium Arachidate
Sodium arachidate is typically synthesized through the neutralization of arachidic acid with a sodium base.
Experimental Protocol: Synthesis of Sodium Arachidate
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Materials: Arachidic acid, sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), ethanol (anhydrous).
-
Procedure: a. Dissolve a known quantity of arachidic acid in anhydrous ethanol with gentle heating and stirring. b. In a separate container, prepare a stoichiometric equivalent of sodium hydroxide or sodium ethoxide in anhydrous ethanol. c. Slowly add the basic solution to the arachidic acid solution while stirring. d. Continue stirring the mixture at room temperature for 2-4 hours. e. The sodium arachidate salt will precipitate out of the solution. f. Collect the precipitate by vacuum filtration. g. Wash the product with cold ethanol to remove any unreacted starting materials. h. Dry the final product under vacuum to obtain a fine white powder.
-
Characterization: The identity and purity of the synthesized sodium arachidate can be confirmed using techniques such as FTIR and NMR spectroscopy.
Caption: Workflow for the synthesis of sodium arachidate.
Hydrolysis
As the salt of a weak acid and a strong base, sodium arachidate in aqueous solution will be slightly basic due to the hydrolysis of the arachidate ion. In the presence of a strong acid, it will be converted back to the insoluble arachidic acid. Under forcing alkaline conditions (e.g., heating with concentrated NaOH), the carboxylate group is stable.
Thermal Decomposition
Upon heating to high temperatures, sodium arachidate is expected to undergo decarboxylation, a common reaction for salts of carboxylic acids when heated with a strong base like soda lime, to yield nonadecane. The thermal stability of sodium arachidate is an important consideration for its use in various applications.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the formation of sodium arachidate and identifying its key functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 & ~2850 | C-H stretching vibrations of the long alkyl chain (CH₂) |
| ~1560 | Asymmetric stretching vibration of the carboxylate group (COO⁻) |
| ~1470 | CH₂ scissoring vibration |
| ~1410 | Symmetric stretching vibration of the carboxylate group (COO⁻) |
The absence of a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ (characteristic of the carboxylic acid) confirms the formation of the sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the arachidate anion. Deuterated solvents such as D₂O or deuterated methanol (B129727) (CD₃OD) can be used.
Expected ¹H NMR Signals (in CD₃OD):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.15 | Triplet | α-CH₂ protons (adjacent to COO⁻) |
| ~1.55 | Multiplet | β-CH₂ protons |
| 1.2-1.4 | Broad singlet | Bulk methylene (B1212753) (CH₂) protons of the alkyl chain |
| ~0.90 | Triplet | Terminal methyl (CH₃) protons |
Expected ¹³C NMR Signals (in CD₃OD):
| Chemical Shift (ppm) | Assignment |
| ~180 | Carboxylate carbon (COO⁻) |
| ~35 | α-Carbon |
| 20-33 | Alkyl chain carbons |
| ~14 | Terminal methyl carbon |
Experimental Protocols for Physical Property Determination
Melting Point Determination
Protocol:
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Sample Preparation: A small amount of dry sodium arachidate powder is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for melting point determination.
Critical Micelle Concentration (CMC) Determination by Conductivity
Protocol:
-
Solution Preparation: A series of aqueous solutions of sodium arachidate with varying concentrations are prepared, spanning a range above and below the expected CMC.
-
Apparatus: A calibrated conductivity meter with a temperature-controlled cell.
-
Procedure: a. The conductivity of deionized water is measured as a baseline. b. The conductivity of each sodium arachidate solution is measured, starting from the most dilute. The cell should be rinsed with the solution to be measured before each reading. c. The specific conductivity is plotted against the concentration of sodium arachidate. d. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6]
Caption: Workflow for CMC determination by conductivity.
Surface Tension Measurement by Wilhelmy Plate Method
Protocol:
-
Solution Preparation: A series of aqueous solutions of sodium arachidate are prepared.
-
Apparatus: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate). The apparatus should be calibrated and in a vibration-free environment.
-
Procedure: a. The Wilhelmy plate is cleaned thoroughly and flamed to ensure complete wetting. b. The plate is suspended from a microbalance. c. The sample solution is raised until it just touches the bottom edge of the plate. d. The force exerted on the plate by the surface tension of the liquid is measured. e. The surface tension is calculated from the measured force and the perimeter of the plate.[7][8] f. Measurements are taken for each concentration. g. A plot of surface tension versus the logarithm of the concentration can also be used to determine the CMC (the point at which the surface tension plateaus).[9]
References
- 1. Sodium arachidate | C20H39NaO2 | CID 23663653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Arachidate | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SODIUM ARACHIDATE - Ataman Kimya [atamanchemicals.com]
- 6. justagriculture.in [justagriculture.in]
- 7. biolinscientific.com [biolinscientific.com]
- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
